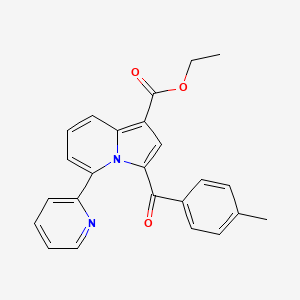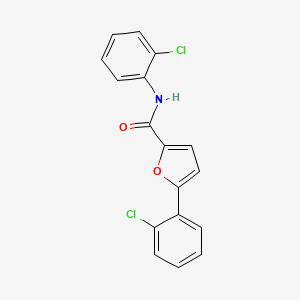![molecular formula C18H25BrCl3N3OS B11938349 N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide CAS No. 304443-83-2](/img/structure/B11938349.png)
N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE is a complex organic compound that features a nonanoic acid backbone with a thiourea derivative and a brominated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Bromophenyl Thiourea Derivative: This step involves the reaction of 3-bromophenyl isothiocyanate with an appropriate amine to form the thiourea derivative.
Attachment of the Trichloroethyl Group: The thiourea derivative is then reacted with trichloroacetic acid under suitable conditions to introduce the trichloroethyl group.
Final Coupling with Nonanoic Acid: The final step involves coupling the intermediate with nonanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Partially dechlorinated derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparación Con Compuestos Similares
NONANOIC ACID (1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Similar structure but with a different bromination pattern.
NONANOIC ACID (1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Chlorine instead of bromine on the phenyl ring.
NONANOIC ACID (1-(3-(3-METHYL-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Methyl group instead of bromine on the phenyl ring.
Uniqueness: The presence of the bromine atom in NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE provides unique reactivity and binding properties compared to its analogs. This can result in different biological activities and applications.
Propiedades
Número CAS |
304443-83-2 |
|---|---|
Fórmula molecular |
C18H25BrCl3N3OS |
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]nonanamide |
InChI |
InChI=1S/C18H25BrCl3N3OS/c1-2-3-4-5-6-7-11-15(26)24-16(18(20,21)22)25-17(27)23-14-10-8-9-13(19)12-14/h8-10,12,16H,2-7,11H2,1H3,(H,24,26)(H2,23,25,27) |
Clave InChI |
YQMSMCUOIYLKPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)




![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)



